N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C10H19ClFN3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazol-4-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate
Properties
Molecular Formula |
C9H16FN3 |
---|---|
Molecular Weight |
185.24 g/mol |
IUPAC Name |
N-butyl-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H16FN3/c1-2-3-5-11-9-7-12-13(8-9)6-4-10/h7-8,11H,2-6H2,1H3 |
InChI Key |
QDPRKZVRKFLRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1)CCF |
Origin of Product |
United States |
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